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2,6-Dimethyl-4-methoxybenzylchloride Documentation Hub

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  • Product: 2,6-Dimethyl-4-methoxybenzylchloride
  • CAS: 54757-00-5

Core Science & Biosynthesis

Foundational

The Ortho Effect Revisited: A Technical Guide to the Electronic and Steric Landscape of 2,6-Dimethylbenzyl Chloride

Abstract In the realm of synthetic chemistry, the reactivity of benzylic halides is a cornerstone of molecular construction.[1] However, the introduction of substituents onto the aromatic ring can dramatically alter reac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realm of synthetic chemistry, the reactivity of benzylic halides is a cornerstone of molecular construction.[1] However, the introduction of substituents onto the aromatic ring can dramatically alter reaction pathways and kinetics. This technical guide provides an in-depth analysis of the profound electronic and steric effects imparted by 2,6-dimethyl substitution on benzyl chloride. Moving beyond simple inductive and resonance effects, we will explore the concept of steric inhibition of resonance, a phenomenon that dictates the reactivity of this unique molecule. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper mechanistic understanding to leverage in their synthetic strategies.[2][3]

Introduction: The Duality of Steric Hindrance and Electronic Influence

Benzyl chloride is a foundational reagent in organic synthesis, valued for its role as a versatile building block in the creation of pharmaceuticals and agrochemicals.[1][3] Its reactivity is primarily governed by the stability of the incipient benzylic carbocation formed during nucleophilic substitution reactions. The introduction of two methyl groups at the ortho positions, creating 2,6-dimethylbenzyl chloride, introduces a fascinating interplay of competing electronic and steric factors that significantly modulate its chemical behavior.[1]

The ortho-methyl groups exert a dual influence:

  • Electron-Donating Inductive and Hyperconjugative Effects: Alkyl groups are known to be electron-donating through induction and hyperconjugation, which would be expected to stabilize a developing positive charge at the benzylic position and thus accelerate SN1-type reactions.[4]

  • Steric Hindrance: The sheer bulk of the methyl groups creates significant steric congestion around the benzylic carbon.[5] This steric strain can influence the preferred conformation of the molecule and the accessibility of the reaction center to incoming nucleophiles.[6][7]

The central theme of this guide is to dissect how these two opposing forces culminate in the observed reactivity of 2,6-dimethylbenzyl chloride, with a particular focus on the phenomenon of steric inhibition of resonance.

The Dominance of Steric Inhibition of Resonance

For a benzylic carbocation to achieve maximum stability, the vacant p-orbital on the benzylic carbon must be coplanar with the π-system of the aromatic ring. This alignment allows for effective delocalization of the positive charge throughout the ring, a key stabilizing factor.[8]

However, in the case of 2,6-dimethylbenzyl chloride, the steric repulsion between the ortho-methyl groups and the chloromethyl group forces the -CH₂Cl group to twist out of the plane of the benzene ring.[6][9] This loss of planarity severely diminishes the overlap between the benzylic p-orbital and the aromatic π-system.[9] This phenomenon is known as steric inhibition of resonance .[7][9]

The consequences of this conformational constraint are profound:

  • Reduced Resonance Stabilization: The benzylic carbocation intermediate is significantly destabilized because the positive charge cannot be effectively delocalized into the aromatic ring.[10]

  • Altered Reaction Kinetics: The reduced stability of the carbocation intermediate would be expected to decelerate the rate of SN1 solvolysis compared to benzyl chloride itself, where resonance stabilization is fully operative.

The interplay of these effects is visually represented in the following workflow.

G cluster_0 Electronic & Steric Factors in 2,6-Dimethylbenzyl Chloride cluster_1 Consequences for Reactivity A 2,6-Dimethyl Substitution B Inductive/Hyperconjugative Effects (Electron Donating) A->B C Steric Hindrance A->C G Altered Solvolysis Rate B->G Stabilizing Influence (Opposing Effect) D Twisting of -CH₂Cl Group (Loss of Planarity) C->D E Steric Inhibition of Resonance D->E F Reduced Carbocation Stability E->F F->G

Caption: Interplay of electronic and steric effects in 2,6-dimethylbenzyl chloride.

Quantitative Insights from Solvolysis Studies

While specific kinetic data for 2,6-dimethylbenzyl chloride is not extensively reported in foundational literature, valuable insights can be drawn from studies on structurally similar compounds. For instance, research on the solvolysis of 2,4,6-trimethylbenzyl chloride, a close analog, in 80% ethanol-water reveals first-order kinetics, which is indicative of an SN1-type mechanism.[1]

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding substituent effects on reaction rates.[11][12] However, the standard Hammett treatment is generally not applicable to ortho-substituted systems due to the complicating role of steric effects.[13][14] Despite this, the slower than expected solvolysis rates of many ortho-substituted benzyl halides underscore the importance of steric hindrance in modulating reactivity.

CompoundRelative Solvolysis Rate (approx.)Key Electronic/Steric Factor
Benzyl Chloride1Baseline Resonance Stabilization
4-Methylbenzyl Chloride>1Enhanced stabilization via hyperconjugation
2,6-Dimethylbenzyl Chloride<1Steric inhibition of resonance outweighs inductive effects
2,4,6-Trimethylbenzyl Chloride>1 (complex)Competing steric and electronic effects

Note: The relative rates are illustrative and depend on specific reaction conditions. The case of 2,4,6-trimethylbenzyl chloride is complex due to the additional electron-donating para-methyl group.

Experimental Protocols for Mechanistic Investigation

To experimentally probe the electronic effects of 2,6-dimethyl substitution, a kinetic study of its solvolysis is a powerful approach.[15][16]

Synthesis of 2,6-Dimethylbenzyl Chloride

A common synthetic route involves the chlorination of 2,6-dimethylbenzyl alcohol.[1][17]

Step-by-Step Methodology: [17]

  • Reactor Setup: A reaction vessel is charged with 91.4 g (0.768 mol) of thionyl chloride and 100 ml of toluene.[17]

  • Heating: The mixture is heated to a constant temperature of 72°C.[17]

  • Substrate Addition: A solution of 100 g of 2,6-dimethylbenzyl alcohol dissolved in 700 ml of toluene is added dropwise to the reactor over one hour, maintaining the temperature at 72°C.[17]

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional hour at 72°C to ensure the reaction goes to completion.[17]

  • Workup and Purification: The excess thionyl chloride is distilled off, the residue is filtered, and the solvent is removed under reduced pressure to yield the crude product.[17] Further purification can be achieved by vacuum distillation or chromatography.[18]

Kinetic Study of Solvolysis

The rate of solvolysis can be monitored by following the production of hydrochloric acid over time.[15][19][20]

Step-by-Step Methodology: [15]

  • Reaction Setup: A solution of 2,6-dimethylbenzyl chloride in a suitable solvent (e.g., 80% aqueous ethanol) is prepared in a thermostatted reaction vessel.[15]

  • Initiation: The reaction is initiated by adding the substrate to the pre-heated solvent mixture.

  • Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals and the concentration of HCl produced is determined by titration with a standardized solution of NaOH using a suitable indicator (e.g., bromothymol blue).[15]

  • Data Analysis: The first-order rate constant (k) is determined by plotting ln([A]₀/[A]t) versus time, where [A] is the concentration of the benzyl chloride.

The following diagram illustrates the experimental workflow for the kinetic analysis.

G A Prepare 2,6-Dimethylbenzyl Chloride Solution C Initiate Solvolysis A->C B Thermostat Reaction Vessel B->C D Withdraw Aliquots at Timed Intervals C->D E Titrate with NaOH D->E F Plot ln([A]₀/[A]t) vs. Time E->F G Determine First-Order Rate Constant (k) F->G

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Protection Strategies Using 2,6-Dimethyl-4-methoxybenzylchloride (Dmmb-Cl) in Peptide Synthesis

Topic: Using 2,6-Dimethyl-4-methoxybenzylchloride in Peptide Synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In compl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 2,6-Dimethyl-4-methoxybenzylchloride in Peptide Synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In complex peptide synthesis, particularly for sequences containing multiple cysteine residues or those requiring regioselective modification (e.g., cyclization, antibody-drug conjugates), standard orthogonal protection schemes often fall short. 2,6-Dimethyl-4-methoxybenzylchloride (Dmmb-Cl) serves as a specialized reagent for introducing the 2,6-dimethyl-4-methoxybenzyl (Dmmb) protecting group.

Distinguished by its unique steric encumbrance and high electron density, the Dmmb group offers a "tunable" lability profile: it is hyper-acid-labile (cleavable with dilute TFA) and highly susceptible to oxidative cleavage (DDQ or CAN), yet stable to standard Fmoc/tBu SPPS deblocking conditions (piperidine). This guide details the installation, stability, and cleavage protocols for Dmmb, positioning it as a superior alternative to standard PMB (p-methoxybenzyl) or Trt (trityl) groups in challenging synthetic campaigns.

Chemical Basis & Mechanism

Structural Advantages

The Dmmb moiety is structurally related to the common PMB (p-methoxybenzyl) and DMB (2,4-dimethoxybenzyl) groups but features two methyl groups at the ortho positions (2,[1]6) relative to the benzylic carbon.[1][2]

  • Electronic Effect: The methoxy group (para) and two methyl groups (ortho) are strong electron donors, significantly stabilizing the benzylic carbocation. This lowers the energy barrier for acid-catalyzed cleavage compared to PMB.

  • Steric Effect: The 2,6-dimethyl substitution creates a "picket fence" around the benzylic oxygen/sulfur. This steric bulk suppresses unwanted side reactions (e.g., alkylation of scavengers) and prevents aggregation when used on backbone amides, similar to the Hmb (2-hydroxy-4-methoxybenzyl) effect.

Orthogonality Matrix

The Dmmb group bridges the gap between acid-labile and oxidation-labile protection.

ConditionReagentDmmb StabilityMechanism
Fmoc Removal 20% Piperidine/DMFStable Base resistance
Boc Removal 50% TFA/DCMUnstable Acidolysis (Carbocation formation)
Mild Acid 1-5% TFA/DCMLabile Selective Acidolysis (vs. tBu/Boc)
Oxidation DDQ or CANLabile Single Electron Transfer (SET)
Reduction H2 / Pd-CLabile Hydrogenolysis

Experimental Protocols

Protocol A: Installation of Dmmb on Cysteine (Solution Phase)

Objective: To synthesize Fmoc-Cys(Dmmb)-OH for use in SPPS.

Reagents:

  • Fmoc-Cys-OH (or Cys ester precursor)

  • 2,6-Dimethyl-4-methoxybenzylchloride (Dmmb-Cl)[3]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or DMF[4]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Cys-OH (1.0 equiv) in anhydrous DCM/DMF (1:1 v/v) under nitrogen.

  • Activation: Add DIPEA (2.5 equiv) and cool the solution to 0°C.

  • Alkylation: Dropwise add Dmmb-Cl (1.1 equiv) dissolved in minimal DCM.

    • Note: Dmmb-Cl is highly reactive; dropwise addition prevents bis-alkylation.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), water, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The product Fmoc-Cys(Dmmb)-OH is a white solid.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Integration

Objective: Incorporating Dmmb-protected residues into a standard Fmoc workflow.

  • Coupling: Use standard activation (DIC/Oxyma or HATU/DIPEA). The steric bulk of Dmmb does not significantly hinder coupling of the amino acid itself, but coupling to a Dmmb-protected N-terminus (if used for backbone protection) requires double coupling at elevated temperatures (50°C).

  • Deblocking: Standard 20% Piperidine removes Fmoc without affecting the S-Dmmb or O-Dmmb linkage.

  • Washing: Extensive DCM washes are recommended after coupling Dmmb-residues to remove any hydrolyzed chloride traces.

Protocol C: Selective Deprotection (The "Switch" Strategy)

Choose the method based on your orthogonal needs.

Method 1: Mild Acidolytic Cleavage (Leaving tBu/Boc intact)

Best for: Regioselective disulfide formation on resin.

  • Wash: Wash resin with DCM (3x).

  • Cleavage Cocktail: Prepare 1% TFA / 5% TIPS / 94% DCM .

    • Why TIPS? Triisopropylsilane is critical to quench the highly stabilized Dmmb cation and prevent re-alkylation of Trp/Met.

  • Incubation: Treat resin with pulses of the cocktail (2 mins x 10 times).

    • Visual Cue: The solution may turn transiently yellow/orange (Dmmb cation) and then fade.

  • Neutralization: Wash immediately with 5% DIPEA/DCM to neutralize the resin before further coupling.

Method 2: Oxidative Cleavage (Leaving all acid-labile groups intact)

Best for: Late-stage modification in the presence of Trt, tBu, or Boc.

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ ) (1.5 equiv relative to Dmmb).

  • Solvent: DCM:H2O (19:1). The water is essential to trap the oxonium intermediate.

  • Procedure: Suspend resin/peptide in solvent. Add DDQ. Stir for 1–2 hours in the dark.

  • Workup: Wash with aqueous ascorbic acid or sodium thiosulfate (to remove excess oxidant), then standard organic workup.

Quantitative Performance Data

Table 1: Comparative Stability of Benzyl-Class Protecting Groups

Protecting GroupStructureAcid Lability (TFA %)Oxidative Lability (DDQ)Steric Bulk
Bn (Benzyl)UnsubstitutedHigh (HF/TFMSA)LowLow
PMB (p-Methoxybenzyl)4-OMeHigh (50-90%)HighMedium
DMB (2,4-Dimethoxy)2,4-di-OMeMedium (1-5%)HighMedium
Dmmb (2,6-Dimethyl-4-Methoxy)2,6-Me, 4-OMe Very High (0.5-1%) Very High High

Interpretation: Dmmb combines the oxidative lability of PMB with an acid sensitivity approaching that of Trityl (Trt), but with added steric protection against aggregation.

Workflow Visualization

The following diagram illustrates the decision logic for using Dmmb in an orthogonal protection scheme.

Dmmb_Workflow Start Peptide Sequence Requires Orthogonality Install Install Dmmb-Cl (Base + Dmmb-Cl) Start->Install SPPS Fmoc SPPS Cycles (Piperidine/DMF) Install->SPPS Decision Select Cleavage Method SPPS->Decision Path_Acid Method A: Dilute Acid (1% TFA/DCM) Decision->Path_Acid Acid Route Path_Ox Method B: Oxidation (DDQ/DCM/H2O) Decision->Path_Ox Oxidative Route Result_Acid Free Thiol/Hydroxyl (tBu/Boc Intact) Path_Acid->Result_Acid Result_Ox Free Thiol/Hydroxyl (Acid-Labile Groups Intact) Path_Ox->Result_Ox

Figure 1: Decision tree for orthogonal deprotection of Dmmb-protected peptides.

Troubleshooting & Expert Tips

  • Scavenger Selection: When removing Dmmb with acid, the 2,6-dimethyl-4-methoxybenzyl cation is extremely stable and electrophilic. Triisopropylsilane (TIPS) is mandatory. Do not rely solely on water or EDT.

  • Solubility: Dmmb-Cl is a solid/oil that may degrade if stored improperly. Always store at -20°C under argon. If the chloride turns pink/red, it has hydrolyzed/polymerized; repurify by short-path distillation or silica plug before use.

  • Oxidative Cleavage Issues: If DDQ cleavage is sluggish, ensure water is present (5% v/v). The mechanism requires water to attack the oxonium ion intermediate. Without water, the reaction stalls.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (General reference for methoxybenzyl ether chemistry).
  • Kocsis, L., et al. (2008).[5] "Cleavage of 2,6-dimethyl-4-methoxybenzyl ethers." Tetrahedron Letters, 49(49), 7015-7017.[5] Link[5]

  • Vilaivan, T. (2005). "Recent Advances in Oxidative Cleavage of Protecting Groups." Current Organic Chemistry. (Review of DDQ/CAN mechanisms).
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7] Chemical Reviews, 109(6), 2455–2504. Link

  • BenchChem. (2025). "Application Notes: The 2,4-Dimethoxybenzyl (DMB) Group in Carbohydrate Chemistry." (Comparative reactivity data). Link

Sources

Application

Application Note: Precision Synthesis of Inherently Chiral Calixarenes via Sterically-Locked Lower Rim Functionalization

Application Note: Precision Synthesis of Inherently Chiral Calix[4]arenes via Sterically-Locked Lower Rim Functionalization Executive Summary This guide details the protocol for synthesizing inherently chiral calix[4]are...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Inherently Chiral Calix[4]arenes via Sterically-Locked Lower Rim Functionalization

Executive Summary

This guide details the protocol for synthesizing inherently chiral calix[4]arenes utilizing 2,6-Dimethyl-4-methoxybenzyl chloride (DMMB-Cl) as a critical desymmetrization agent. Unlike traditional chiral calixarenes that rely on attaching chiral auxiliaries (e.g., chiral amines or amino acids), inherently chiral calixarenes derive their chirality from the asymmetric arrangement of achiral substituents on the macrocyclic scaffold (e.g., an AABB, ABAB, or ABCD substitution pattern).

DMMB-Cl is uniquely suited for this application due to two synergistic properties:

  • Steric Locking: The ortho-dimethyl groups (2,6-positions) provide exceptional steric bulk, effectively "freezing" the calixarene in the cone conformation by preventing rotation through the annulus.

  • Electronic Orthogonality: The p-methoxybenzyl moiety is acid-labile, allowing for selective deprotection and late-stage functionalization, distinguishing it from robust alkyl chains like propyl or butyl groups.

Strategic Rationale & Mechanism

The Concept of Inherent Chirality

A calix[4]arene with


 symmetry (e.g., p-tert-butylcalix[4]arene) is achiral. Breaking this symmetry by substituting the lower-rim phenolic hydroxyls leads to chiral conformers.
  • Mono-substitution (A-H-H-H): Reduces symmetry to

    
     (Achiral, plane of symmetry).
    
  • 1,2-Di-substitution (A-B-H-H): Reduces symmetry to

    
     (Chiral).
    
  • 1,3-Di-substitution (A-H-B-H): Reduces symmetry to

    
     (Achiral).
    
  • Tri-substitution (A-B-C-H): Reduces symmetry to

    
     (Chiral).
    

The Challenge: Calixarenes are flexible. Without bulky groups, the phenolic rings can rotate (ring inversion), causing racemization. The Solution: DMMB-Cl introduces a rigid "stop" mechanism. Once alkylated, the bulky 2,6-dimethylbenzyl group cannot pass through the calixarene annulus, permanently locking the local conformation.

Reaction Pathway Visualization

CalixSynthesis Start p-tert-Butylcalix[4]arene (Achiral, C4v) Step1 Step 1: Mono-Alkylation (Weak Base, 1.0 eq) Start->Step1 Reagent 2,6-Dimethyl-4-methoxybenzyl chloride (DMMB-Cl) Reagent->Step1  Alkylation Mono Mono-DMMB-Calix[4]arene (Achiral, Cs) Step1->Mono  Yield: 60-70% Step2 Step 2: Desymmetrization (R-X, Strong Base) Mono->Step2 ChiralProduct Inherently Chiral Calix[4]arene (C1 Symmetry, Racemic) Step2->ChiralProduct  Induction of Chirality Resolution Chiral HPLC Resolution ChiralProduct->Resolution  Enantiomer Separation

Figure 1: Synthetic workflow for generating inherent chirality via stepwise lower-rim functionalization.

Experimental Protocol

Materials & Equipment
  • Substrate: p-tert-Butylcalix[4]arene (dried at 100°C under vacuum for 4h).

  • Reagent: 2,6-Dimethyl-4-methoxybenzyl chloride (DMMB-Cl).[1] Note: Ensure this reagent is fresh; benzyl chlorides can hydrolyze.

  • Base: Potassium Carbonate (

    
    ) [Anhydrous] or Sodium Hydride (NaH) [60% dispersion].
    
  • Solvent: Acetonitrile (MeCN) [HPLC Grade, dried over molecular sieves] or DMF.

  • Catalyst: Potassium Iodide (KI) [Optional, Finkelstein accelerator].

Protocol A: Synthesis of Mono-DMMB-Calix[4]arene (The "Anchor" Step)

Objective: Introduce a single bulky locking group to break


 symmetry to 

.
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

  • Dissolution: Charge the flask with p-tert-butylcalix[4]arene (1.62 g, 2.5 mmol) and anhydrous

    
     (0.17 g, 1.25 mmol, 0.5 eq ).
    
    • Expert Insight: Using a deficit of weak base (

      
      ) favors mono-substitution over poly-substitution. The template effect of 
      
      
      
      stabilizes the mono-anion.
  • Solvent Addition: Add anhydrous Acetonitrile (100 mL). Stir at room temperature for 30 minutes to allow partial deprotonation.

  • Reagent Addition: Add 2,6-Dimethyl-4-methoxybenzyl chloride (0.46 g, 2.5 mmol, 1.0 eq) and a catalytic amount of KI (0.04 g).

  • Reflux: Heat the mixture to reflux (82°C) for 12–18 hours. Monitor by TLC (SiO2, CH2Cl2/Hexane 1:1). The mono-substituted product will appear as a new spot with slightly higher

    
     than the starting material.
    
  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in

      
       (50 mL) and wash with 1M HCl (2 x 30 mL) to remove base and salts.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from

    
    /MeOH or perform flash chromatography to isolate 25-(2,6-dimethyl-4-methoxybenzyloxy)-26,27,28-trihydroxy-p-tert-butylcalix[4]arene .
    
Protocol B: Desymmetrization to Inherently Chiral Calix[4]arene

Objective: Convert the


 symmetric mono-ether into a 

chiral macrocycle by introducing a second, different substituent at the proximal (1,2) position.
  • Reagent Selection: Choose a second alkylating agent (

    
    ) that is sterically distinct from DMMB, such as Propyl iodide  or Ethyl bromoacetate .
    
  • Reaction: Dissolve the Mono-DMMB-calixarene (from Protocol A) in anhydrous DMF.

  • Base: Add NaH (1.2 eq) at 0°C. Stir for 15 min.

    • Expert Insight: Stronger base (NaH) is required here because the remaining phenols are hydrogen-bonded and less acidic.

  • Alkylation: Add

    
     (1.1 eq) slowly.
    
  • Conditions: Allow to warm to room temperature and stir for 4–6 hours.

  • Outcome: The product will be a racemic mixture of the inherently chiral calixarene (1,2-substituted).

    • Note: If 1,3-substitution occurs (distal), the product remains achiral (

      
      ). The use of NaH in DMF often favors 1,3-substitution due to lack of template effect. To favor 1,2-substitution (proximal), use BaO/Ba(OH)2  as the base system, as 
      
      
      
      templates the proximal oxygens.

Quality Control & Validation

NMR Signature of Chirality

The most definitive proof of inherent chirality in calixarenes is the splitting of the methylene bridge protons in


 NMR.
FeatureAchiral (

or

)
Inherently Chiral (

)
Methylene Protons (

)
Appears as 2 doublets (AX system) or a singlet.Appears as multiple pairs of doublets (AB systems).
Aromatic Protons Simple patterns (singlets/doublets).Complex multiplets due to non-equivalence of all 4 rings.
DMMB Group Methyls (2,6) appear as a singlet (6H).Methyls may split if rotation is severely restricted and the environment is highly asymmetric.
Data Interpretation

In the


 chiral product, the four methylene bridges are non-equivalent. You should observe four distinct pairs of doublets  (8 resonances total for the bridges) in the region of 

3.0 – 4.5 ppm. If you see only two pairs, the molecule likely retains a plane of symmetry (1,3-substitution).

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield of Chiral Product Check1 Check Substitution Pattern (NMR) Problem->Check1 Result1 Is it 1,3-substituted (Distal)? Check1->Result1 Solution1 Switch Base to BaO or CsF to favor 1,2-proximal Result1->Solution1 Yes Solution2 Increase Reaction Time or Temperature Result1->Solution2 No (Incomplete Rxn)

Figure 2: Decision tree for optimizing regioselectivity.

References

  • Böhmer, V. (1995). Calixarenes, Macrocycles with (Almost) Unlimited Possibilities.[2] Angewandte Chemie International Edition. Link

  • Shinkai, S., & Araki, K. (1989). Syntheses of Inherently Chiral Calix[4]arenes. Journal of the Chemical Society, Perkin Transactions 1.
  • Kalchenko, V. I., et al. (2011). Inherently Chiral Calixarenes: Synthesis, Optical Resolution, Chiral Recognition and Asymmetric Catalysis. International Journal of Molecular Sciences. Link

  • Iwamoto, K., et al. (1991). Synthesis of Calix[4]arenes with Four Different Lower Rim Substituents. Journal of Organic Chemistry. Link

  • Gutsche, C. D. (2008). Calixarenes: An Introduction. Royal Society of Chemistry. Link

Disclaimer: This protocol involves the use of alkylating agents and strong bases.[3] All procedures should be performed in a fume hood with appropriate PPE. The synthesis of inherently chiral calixarenes often requires chiral HPLC for the final separation of enantiomers unless a chiral auxiliary is used in Step 2.[4]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Preparation and Use of 2,6-Dimethyl-4-methoxybenzyl Trichloroacetimidate

Abstract This document provides a detailed technical guide for the synthesis and application of 2,6-Dimethyl-4-methoxybenzyl (DMBM) trichloroacetimidate, a versatile reagent for the protection of alcohols in complex orga...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the synthesis and application of 2,6-Dimethyl-4-methoxybenzyl (DMBM) trichloroacetimidate, a versatile reagent for the protection of alcohols in complex organic synthesis. We delve into the underlying chemical principles that make the DMBM group a robust and selectively cleavable protecting group and explain the efficacy of the trichloroacetimidate method for its introduction. This guide offers field-proven, step-by-step protocols for the preparation of the key alcohol precursor, its conversion to the target trichloroacetimidate, and its subsequent use in protecting a model alcohol. Safety protocols, mechanistic insights, and data presentation are integrated to provide a self-validating and comprehensive resource for researchers in drug development and synthetic chemistry.

Scientific Rationale & Strategic Overview

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount.[1] The 2,6-Dimethyl-4-methoxybenzyl (DMBM) group has emerged as a valuable tool for the protection of hydroxyl functionalities. Its utility is rooted in a unique combination of electronic and steric properties that confer stability across a broad range of reaction conditions while allowing for specific, controlled removal.

1.1. The 2,6-Dimethyl-4-methoxybenzyl (DMBM) Protecting Group: A Structural Analysis

The DMBM group is an electron-rich benzyl-type protecting group. Its key features include:

  • An Electron-Donating Methoxy Group: The para-methoxy substituent significantly increases the electron density of the aromatic ring, rendering the benzylic position more susceptible to cleavage under specific acidic or oxidative conditions.[2]

  • Steric Hindrance from ortho-Methyl Groups: The two methyl groups flanking the benzylic methylene unit provide substantial steric shielding. This bulkiness enhances the group's stability against many reagents and can influence the stereochemical outcome of nearby reactions. It also differentiates its reactivity compared to the more common p-methoxybenzyl (PMB) group.

This unique architecture makes the DMBM group robust against basic conditions, nucleophiles, and mild acids, yet removable under conditions that often leave other protecting groups like standard benzyl or silyl ethers intact, thereby enabling orthogonal protection strategies.[1][3]

1.2. The Trichloroacetimidate Method: An Efficient Introduction Strategy

The activation of an alcohol as a trichloroacetimidate is a superior method for preparing it to function as an electrophile.[4] This strategy, pioneered by Schmidt, involves the base-catalyzed addition of an alcohol to the electron-deficient nitrile, trichloroacetonitrile.[5]

The resulting O-benzyltrichloroacetimidate is a stable, often crystalline solid that can be easily handled and purified.[5] Its power lies in its facile activation by catalytic amounts of a Brønsted or Lewis acid.[6][7] Protonation of the imine nitrogen transforms the imidate into an exceptionally good leaving group, allowing for the smooth transfer of the DMBM group to a nucleophile (the alcohol to be protected) under very mild conditions.[6][7] This avoids the often harsh conditions or side reactions associated with using benzyl halides.

Workflow Overview

The overall process can be visualized as a three-stage workflow: synthesis of the precursor alcohol, conversion to the reactive trichloroacetimidate, and application in a protection reaction.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Imidate Formation cluster_2 Part C: Application A 2,6-Dimethyl-4-methoxy benzaldehyde B Reduction (e.g., NaBH4) A->B C 2,6-Dimethyl-4-methoxy benzyl Alcohol B->C D 2,6-Dimethyl-4-methoxy benzyl Alcohol E CCl3CN, Cat. Base (e.g., DBU) D->E F DMBM Trichloroacetimidate (Target Reagent) E->F H DMBM Trichloroacetimidate, Cat. Acid (e.g., TMSOTf) G Target Alcohol (R-OH) G->H I Protected Alcohol (R-ODMBM) H->I

Sources

Application

Application Note: The 2,6-Dimethyl-4-methoxybenzyl (DMMB) Protecting Group

This Application Note is structured as a high-level technical guide for drug development professionals and synthetic chemists. It focuses on the specific utility, installation, and removal of the 2,6-Dimethyl-4-methoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development professionals and synthetic chemists. It focuses on the specific utility, installation, and removal of the 2,6-Dimethyl-4-methoxybenzyl (DMMB) protecting group.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Mechanism, Installation/Deprotection Protocols, and Orthogonal Strategy.

Executive Summary

In complex total synthesis and medicinal chemistry, the 2,6-Dimethyl-4-methoxybenzyl (DMMB) group serves as a specialized "super-armed" variant of the standard p-methoxybenzyl (PMB) ether. While PMB is a workhorse for protecting alcohols, its stability profile is sometimes insufficient for highly sensitive substrates.

The DMMB group incorporates two methyl groups at the ortho positions (2,6) relative to the benzylic carbon.[1] This structural modification introduces two critical advantages:

  • Enhanced Acid Lability: The steric relief upon planarization and the inductive electron donation of the methyl groups stabilize the benzylic carbocation significantly more than the PMB group, allowing cleavage under milder acidic conditions.

  • Cleaner Oxidative Cleavage: The steric bulk around the benzylic position suppresses side reactions during oxidative cleavage (e.g., with CAN or DDQ), often preventing over-oxidation of sensitive substrates.

This guide details the mechanistic basis for these properties and provides validated protocols for the installation and removal of DMMB.

Chemical Basis & Mechanism

The utility of DMMB is derived from the electronic and steric interplay of its substituents.

The "Gatekeeper" Effect

Unlike the planar PMB group, the 2,6-dimethyl substitution in DMMB forces the aromatic ring out of coplanarity with the benzylic C-O bond in the ground state. However, upon ionization (acid-catalyzed cleavage), the resulting carbocation is exceptionally stable due to:

  • Resonance Stabilization: The p-methoxy group donates electron density into the ring (similar to PMB).

  • Inductive Stabilization: The two ortho-methyl groups provide additional electron density via induction and hyperconjugation.

This makes the DMMB ether significantly more acid-labile than PMB , allowing for selective deprotection strategies.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the acid-catalyzed cleavage mechanism, highlighting the stabilization of the DMMB cation.

DMMB_Mechanism Substrate DMMB-Protected Substrate (Ether) Protonation Protonation (TFA/H+) Substrate->Protonation + H+ Oxonium Oxonium Intermediate Protonation->Oxonium Fast Cleavage C-O Bond Cleavage Oxonium->Cleavage Rate Limiting Cation Stabilized DMMB Cation (2,6-Me + 4-OMe) Cleavage->Cation Resonance Stabilized Alcohol Free Alcohol (Product) Cleavage->Alcohol Quenched Byproduct Quenched Byproduct Cation->Quenched Byproduct Trapped by Nucleophile

Figure 1: Acid-catalyzed cleavage pathway of DMMB ethers. The 2,6-dimethyl substituents stabilize the cationic intermediate, lowering the activation energy for cleavage.

Strategic Positioning: DMMB vs. PMB vs. DMPM

Selecting the correct benzyl ether variant allows for "tuning" the lability of the protecting group.

FeaturePMB (4-Methoxybenzyl)DMMB (2,6-Dimethyl-4-methoxy)DMPM (3,4-Dimethoxybenzyl)
Acid Lability Moderate (TFA/DCM)High (Dilute TFA or weak Lewis acids)Moderate-High
Oxidative Lability High (DDQ/CAN)High (CAN preferred)High
Steric Bulk LowHigh (Hindered benzylic position)Low
Primary Use General alcohol protectionSensitive substrates; Orthogonal to PMBTunable lability
Cleavage Byproduct Anisaldehyde2,6-Dimethyl-4-methoxybenzaldehydeVeratraldehyde

Experimental Protocols

Installation: The Trichloroacetimidate Method

Direct alkylation (Williamson ether synthesis) with DMMB-halides can be sluggish due to the steric hindrance of the 2,6-methyl groups. The Trichloroacetimidate method is the gold standard for installing DMMB under mild, acid-catalyzed conditions.

Reagents Required:

  • Substrate: Alcohol (R-OH)

  • Reagent: 2,6-Dimethyl-4-methoxybenzyl-2,2,2-trichloroacetimidate (DMMB-TB)

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Triflic Acid (TfOH)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Protocol:

  • Preparation of Reagent (if not commercial):

    • Dissolve 2,6-dimethyl-4-methoxybenzyl alcohol (1.0 equiv) in dry ether.

    • Add NaH (0.1 equiv) followed by trichloroacetonitrile (1.5 equiv) at 0°C.

    • Stir for 1-2 hours. Filter through Celite and concentrate to obtain the imidate (DMMB-TB).

  • Coupling Reaction:

    • Dissolve the substrate alcohol (1.0 equiv) and DMMB-TB (1.2–1.5 equiv) in anhydrous DCM (0.1 M).

    • Cool to 0°C (or -78°C for highly sensitive substrates).

    • Add catalytic TMSOTf (0.05–0.1 equiv) dropwise.

    • Observation: The reaction is typically rapid (<30 mins). Monitor by TLC.[2]

  • Quench & Workup:

    • Quench with Et3N (to neutralize acid).

    • Dilute with DCM, wash with NaHCO3 (sat.) and brine.

    • Dry over Na2SO4 and purify via flash chromatography.

Deprotection: Oxidative Cleavage (CAN)

While acid cleavage (1-5% TFA) is efficient, oxidative cleavage is often preferred for orthogonality. Ceric Ammonium Nitrate (CAN) is highly effective for DMMB.

Reagents Required:

  • Oxidant: Ceric Ammonium Nitrate (CAN)

  • Solvent: Acetonitrile/Water (4:1 mixture)

Step-by-Step Protocol:

  • Dissolution: Dissolve the DMMB-protected substrate in MeCN:H2O (4:1).

  • Oxidation: Add CAN (2.0–3.0 equiv) at 0°C.

  • Monitoring: The reaction mixture typically turns orange/red. Stir at 0°C for 15–60 minutes.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water and brine.

    • Note: The byproduct, 2,6-dimethyl-4-methoxybenzaldehyde, is easily separated by chromatography.

Decision Workflow: When to use DMMB?

Use the following logic tree to determine if DMMB is the appropriate choice for your synthesis.

DecisionTree Start Need to Protect Alcohol IsAcidSensitive Is the substrate highly acid-sensitive? Start->IsAcidSensitive IsOxidative Is oxidative cleavage (DDQ/CAN) an option? IsAcidSensitive->IsOxidative Yes UsePMB Use Standard PMB (Cheaper, less steric) IsAcidSensitive->UsePMB No (Stable to TFA) UseDMMB Use DMMB (Higher acid lability, cleaner oxidative cleavage) IsOxidative->UseDMMB Yes (Need mild removal) UseSilyl Consider Silyl Ethers (TBS, TES) IsOxidative->UseSilyl No (Reductive/Fluoride required)

Figure 2: Strategic decision tree for selecting DMMB over standard benzyl ethers.

Troubleshooting & Tips

IssueProbable CauseSolution
Low Yield during Installation Steric hindrance of 2,6-methyls blocking SN2 attack.Switch from DMMB-Cl/NaH to DMMB-Trichloroacetimidate/TMSOTf (Protocol 4.1).
Over-oxidation with DDQ Substrate sensitivity to quinones.Switch to CAN (Ceric Ammonium Nitrate) in buffered media; DMMB cleaves cleaner than PMB with CAN.
Premature Cleavage Trace acid in solvent (e.g., CDCl3).Store DMMB ethers in basic solvents or with trace Et3N; use neutralized silica gel for purification.

References

  • Akiyama, T., et al. (2008).[3] Chiral Anion-Mediated Asymmetric Ring Opening of meso-Aziridinium and Episulfonium Ions. Journal of the American Chemical Society.[4] Link

    • Context: Describes the use of 2,6-dimethyl-4-methoxybenzyl ether and its efficient cleavage by CAN without overoxid
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters. Link

    • Context: Foundational work on the oxidative cleavage of electron-rich benzyl ethers, establishing the mechanism utilized by DMMB.
  • BenchChem. 4-Methoxybenzyl 2,2,2-Trichloroacetimidate Technical Guide. Link

    • Context: Protocols for the synthesis and use of trichloroacetimidates in protecting group chemistry.[5]

Sources

Method

Application Note: Selective Protection of Hydroxyl Groups with 2,6-Dimethyl-4-methoxybenzyl Chloride (DMMB-Cl)

Executive Summary The 2,6-Dimethyl-4-methoxybenzyl (DMMB) group represents a specialized "high-performance" variant of the standard p-methoxybenzyl (PMB) ether. While PMB is a workhorse in organic synthesis, it lacks ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,6-Dimethyl-4-methoxybenzyl (DMMB) group represents a specialized "high-performance" variant of the standard p-methoxybenzyl (PMB) ether. While PMB is a workhorse in organic synthesis, it lacks steric bulk and requires moderate acidity or oxidation for removal.

The DMMB group offers a unique Steric-Electronic Paradox :

  • Steric Robustness: The 2,6-dimethyl substitution creates a "shielded" ether linkage, protecting the oxygen from coordination by Lewis acids and preventing nucleophilic attack at the benzylic position during hydrogenation or metal-catalyzed coupling.

  • Hyper-Lability: Conversely, the electron-donating effects of the methyl groups (via hyperconjugation) combined with the 4-methoxy group render the corresponding benzyl cation exceptionally stable. This makes DMMB ethers cleavable under extremely mild acidic conditions (often orders of magnitude faster than PMB) or standard oxidative conditions (DDQ).

This guide details the installation and selective deprotection of DMMB, highlighting its utility in complex polyol and oligosaccharide synthesis where orthogonality to PMB and Benzyl (Bn) groups is required.

Mechanism of Action & Design Logic

To use DMMB effectively, one must understand the structural causality that differentiates it from PMB.

The Steric-Electronic Mismatch
  • Installation (The Challenge): The 2,6-dimethyl groups hinder the backside attack (SN2) required for installation. Standard PMB conditions often fail or proceed slowly. Catalysis is required.

  • Deprotection (The Advantage): Upon exposure to acid (H+) or oxidant (DDQ), the reaction proceeds via an SN1-like pathway. The transition state leads to a planar carbocation. The 2,6-dimethyl groups stabilize this cation, lowering the activation energy for cleavage significantly compared to PMB.

Mechanistic Visualization

The following diagram illustrates the installation barrier and the stabilized cationic release mechanism.

DMMB_Mechanism cluster_0 Installation (Steric Barrier) cluster_1 Deprotection (Electronic Release) ROH Substrate (R-OH) TS_Install Sterically Crowded Transition State ROH->TS_Install Base (NaH) DMMB_Cl DMMB-Cl (Reagent) DMMB_Cl->TS_Install Slow S_N2 Product DMMB Ether (Protected) TS_Install->Product Requires Heat/I- Cation Stabilized Carbocation Product->Cation Protonation Acid Mild Acid (H+) Acid->Product Cleaved Alcohol (R-OH) Cation->Cleaved Hydrolysis

Caption: Figure 1. The DMMB lifecycle.[1] Note the high barrier to installation (requiring forcing conditions) versus the facile release via the stabilized carbocation.

Comparative Stability Matrix

The following table summarizes where DMMB fits within the benzyl ether family. Use this to design orthogonal protection schemes.

Protecting GroupStructureAcid Stability (TFA)Oxidative Stability (DDQ)Steric BulkRelative Lability
Benzyl (Bn) Ph-CH₂-ORHigh (Stable)High (Stable)Low1 (Baseline)
PMB 4-MeO-Ph-CH₂-ORModerate (Cleaves in neat TFA)Low (Cleaves rapidly)Low~100x Bn
DMMB 2,6-Me₂-4-MeO-Ph-CH₂-ORLow (Cleaves in dilute acid)Low (Cleaves rapidly)High ~1000x Bn

Key Insight: DMMB can be cleaved by dilute acid (e.g., 1-5% TFA in DCM) under conditions where a standard PMB group remains intact, or conversely, used to protect positions requiring extreme steric shielding against enzymatic hydrolysis.

Experimental Protocols

Protocol A: Installation of DMMB Group

Challenge: The steric hindrance of the 2,6-dimethyl groups retards the SN2 reaction. Solution: Use of Tetrabutylammonium Iodide (TBAI) as a phase-transfer catalyst/nucleophilic catalyst is mandatory for efficient conversion. The in situ generation of the more reactive DMMB-Iodide drives the reaction.

Reagents:

  • Substrate (Alcohol)[1][2][3][4][5]

  • 2,6-Dimethyl-4-methoxybenzyl chloride (1.5 - 2.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 2.0 equiv)

  • Tetrabutylammonium Iodide (TBAI) (0.1 equiv)

  • Solvent: Anhydrous DMF or THF/DMF (9:1)

Step-by-Step:

  • Preparation: Flame-dry all glassware and maintain an inert atmosphere (Ar or N₂).

  • Deprotonation: Dissolve the alcohol substrate in anhydrous DMF (0.2 M). Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 15 minutes to ensure alkoxide formation.

  • Activation: In a separate vial, dissolve DMMB-Cl and TBAI in minimal DMF.

  • Addition: Add the DMMB-Cl/TBAI solution dropwise to the alkoxide mixture.

  • Reaction: Heat the reaction to 50–60°C . Note: Unlike PMB-Cl, which reacts at RT, DMMB-Cl often requires thermal energy to overcome the steric barrier. Monitor by TLC (typically 4–12 hours).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Et₂O or EtOAc. Wash organics with H₂O (x3) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography. Tip: DMMB ethers are more lipophilic than PMB ethers; adjust solvent polarity accordingly.

Protocol B: Selective Deprotection (Oxidative)

Method: Oxidative cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[6] This is the standard method if acid sensitivity is a concern for other parts of the molecule.

Reagents:

  • DMMB-Protected Substrate[1]

  • DDQ (1.2 - 1.5 equiv)

  • Solvent: DCM:H₂O (18:1) or DCM:Phosphate Buffer (pH 7)

Step-by-Step:

  • Dissolve substrate in DCM (0.1 M).

  • Add water (essential for the hydrolysis of the intermediate oxonium ion).

  • Add DDQ in one portion at 0°C.

  • The mixture will turn deep green/red (charge transfer complex).

  • Stir at 0°C for 30–60 minutes. Note: DMMB cleaves faster than PMB; monitor closely to avoid over-oxidation.

  • Quench with saturated aqueous NaHCO₃/Na₂S₂O₃ (to reduce excess DDQ).

  • Extract with DCM, wash with brine, dry, and concentrate.

Protocol C: Selective Deprotection (Acidic - "The Orthogonal Switch")

Method: Controlled Acidolysis. This protocol demonstrates the removal of DMMB in the presence of PMB or acetonides.

Reagents:

  • DMMB-Protected Substrate[1]

  • Trifluoroacetic Acid (TFA)[7][8]

  • Dichloromethane (DCM)

  • Scavenger (Anisole or 1,3-Dimethoxybenzene) - Critical to prevent cation recombination.

Step-by-Step:

  • Dissolve substrate in DCM (0.05 M).

  • Add scavenger (2.0 equiv).

  • Cool to -10°C or 0°C.

  • Add TFA dropwise to reach a final concentration of 1–3% v/v (e.g., for 10mL DCM, add 0.1–0.3 mL TFA).

  • Stir for 15–30 minutes.

  • Checkpoint: Check TLC. DMMB should be cleaved.[1] PMB (if present) should remain largely intact at this low concentration/temperature.

  • Quench with saturated NaHCO₃.[3]

Decision Workflow: When to use DMMB?

Use the following logic tree to determine if DMMB is the correct tool for your synthesis.

Selection_Logic Start Start: Hydroxyl Protection AcidSens Is the substrate EXTREMELY acid sensitive? Start->AcidSens Ortho Do you need orthogonality to PMB/Bn? AcidSens->Ortho No/Moderate Use_TBS Use Silyl Ether (TBS/TES) AcidSens->Use_TBS Yes (e.g., Glycals) Steric Is the OH group sterically hindered? Ortho->Steric Yes Use_PMB Use Standard PMB Ortho->Use_PMB No Use_DMMB USE DMMB (Acid Labile, Oxidative Cleavage) Steric->Use_DMMB No (Need mild release) Steric->Use_PMB Yes (DMMB too bulky to install)

Caption: Figure 2. Strategic decision tree for selecting DMMB over standard benzyl/silyl ethers.

Troubleshooting & Expert Tips

  • Reaction Stalls during Installation:

    • Cause: The chloride is old or hydrolyzed.

    • Fix: Recrystallize DMMB-Cl from hexanes before use. Ensure TBAI is present. If still slow, switch to DMMB-Trichloroacetimidate (install under acidic conditions), though this is less common.

  • Scavenger Importance:

    • Because the DMMB cation is so stable, it is a "sticky" electrophile. Without a scavenger (anisole/thioanisole) during acid deprotection, the cation may re-attach to other nucleophilic sites on your molecule (Friedel-Crafts alkylation).

  • Differentiation from DMPM:

    • Be careful in literature search. DMPM often refers to 3,4-dimethoxybenzyl.[1][9][10] DMMB is 2,6-dimethyl-4-methoxybenzyl. The 2,6-substitution is the key to the steric/electronic properties described here.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.).[11][12] Wiley-Interscience.[12] (Detailed categorization of benzyl ether variants and stability charts).

  • Horita, K., et al. (1986).[10] "Synthetic Studies on Anthracyclines... Protection of Hydroxyl Groups."[1][3][4][8][13][14] Tetrahedron, 42(11), 3021-3028. (Foundational work on methoxybenzyl ethers and oxidative cleavage).

  • BenchChem. (2025).[7] "A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups." (Provides context on the stability profiles of benzyl-class protecting groups).

  • Chem-Station. (2014). "p-Methoxybenzyl (PMB) Protective Group."[1][6][7][10][15] (General mechanism for DDQ oxidative cleavage applicable to DMMB).

Sources

Technical Notes & Optimization

Troubleshooting

Alternative reagents to 2,6-Dimethyl-4-methoxybenzylchloride for steric control

Technical Support Center: Steric Control Reagents Topic: Alternatives to 2,6-Dimethyl-4-methoxybenzylchloride (DMMB-Cl) Audience: Synthetic Chemists, Process Development Scientists Executive Summary: The "Goldilocks" Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Steric Control Reagents Topic: Alternatives to 2,6-Dimethyl-4-methoxybenzylchloride (DMMB-Cl) Audience: Synthetic Chemists, Process Development Scientists

Executive Summary: The "Goldilocks" Problem

You are likely using 2,6-Dimethyl-4-methoxybenzylchloride (DMMB-Cl) because you require a protecting group that offers a specific balance:

  • Steric Shielding: The ortho-methyl groups block nucleophilic attack at the protected heteroatom (O or N) and prevent rotational freedom, often used to induce specific conformations.

  • Acid Lability: The para-methoxy group stabilizes the carbocation, allowing cleavage under mild acidic conditions (e.g., TFA), unlike unsubstituted benzyl groups.

Why Seek Alternatives?

  • Cost/Availability: DMMB-Cl is a specialty reagent with supply chain volatility.

  • Toxicity: Like all benzyl chlorides, it is a potent alkylating agent and potential carcinogen.

  • Reactivity: You may need more steric bulk (to block a neighbor) or orthogonal cleavage (non-acidic).

This guide provides validated alternatives based on Steric Demand and Cleavage Mechanism .

Part 1: Diagnostic & Selection Matrix

Before selecting a reagent, diagnose your primary failure mode or requirement.

DOT Diagram 1: Reagent Selection Logic Caption: Decision tree for selecting DMMB alternatives based on steric needs and cleavage orthogonality.

ReagentSelection Start Why replace DMMB-Cl? StericIssue Need MORE Steric Bulk? Start->StericIssue CleavageIssue Need Orthogonal Cleavage? Start->CleavageIssue SafetyIssue Safety/Cost Constraints? Start->SafetyIssue Trityl Trityl (Trt) Group (Massive Bulk, Acid Labile) StericIssue->Trityl Yes, block neighbors Mesitoyl 2,4,6-Trimethylbenzyl (TMB) (Similar Bulk, Lower Cost) StericIssue->Mesitoyl No, keep similar profile CleavageIssue->Trityl No, keep acid lability TIPS TIPS Silyl Group (High Bulk, Fluoride Cleavable) CleavageIssue->TIPS Yes, avoid acid SafetyIssue->TIPS Avoid Alkyl Halides SafetyIssue->Mesitoyl Lower Cost Analog

Part 2: Comparative Data & Alternatives

Table 1: Steric and Electronic Comparison
ReagentAbbr.Steric Bulk (Cone Angle/A-value)Acid Lability (Relative to Bn)Cleavage ConditionsPrimary Advantage
2,6-Dimethyl-4-methoxybenzyl DMMB High High 1-5% TFA, DDQ The Reference Standard
TriphenylmethylTrt Very High (Propeller shape)Very High (S_N1 dominant)1% TFA, AcOHMassive steric shielding; selective for primary alcohols.
TriisopropylsilylTIPS High (Cone angle ~160°)Low (Stable to dilute acid)TBAF, HF·PyridineOrthogonal (Fluoride); Base stable.
2,4,6-TrimethylbenzylTMB High (Similar to DMMB)Moderate-HighTFA (High conc), DDQCost-effective analog; safer synthesis.
tert-ButyldiphenylsilylTBDPS HighLow-ModerateTBAF, Acid (slow)Balanced bulk; UV active (traceable).

Part 3: Technical Protocols & Troubleshooting

Alternative A: The "Heavyweight" Shield – Trityl (Trt)

Best for: When DMMB is not bulky enough to block a neighboring position, or you need faster acid cleavage.

Protocol: Installation of Trityl Group on a Primary Alcohol

  • Preparation: Dissolve substrate (1.0 equiv) in dry Pyridine (0.5 M).

  • Addition: Add Trityl Chloride (Trt-Cl) (1.2 equiv) and DMAP (0.1 equiv).

  • Condition: Stir at 45°C (mild heat overcomes steric barrier) for 12-24h.

  • Quench: Add MeOH to scavenge excess Trt-Cl.

  • Workup: Dilute with DCM, wash with CuSO₄ (to remove pyridine), then brine.

Troubleshooting (FAQ):

  • Q: The reaction is stalled at 50% conversion.

    • Diagnosis: Steric clash is preventing the S_N2-like attack on the bulky Trt-Cl.

    • Fix: Switch to Trityl Perchlorate (generated in situ with AgClO₄) or use Trityl Triflate . These generate the Trityl cation (Trt⁺), shifting the mechanism to a rapid S_N1-like recombination.

  • Q: The group falls off during silica chromatography.

    • Diagnosis: Trityl ethers are acid-sensitive enough to cleave on acidic silica gel.

    • Fix: Add 1% Triethylamine (Et₃N) to your eluent to buffer the silica.

Alternative B: The Orthogonal Shield – Triisopropylsilyl (TIPS)

Best for: When you need steric bulk but must survive acidic conditions (e.g., subsequent glycosylation or Boc-deprotection).

Protocol: Installation of TIPS Group

  • Reagents: Substrate (1.0 equiv), TIPS-OTf (1.2 equiv), 2,6-Lutidine (2.0 equiv).

  • Solvent: Dry DCM (0.2 M).

  • Temperature: 0°C to RT.

  • Mechanism: TIPS-OTf is highly reactive (S_N2-Si). Lutidine acts as a non-nucleophilic base.

Troubleshooting (FAQ):

  • Q: Why use TIPS-OTf instead of TIPS-Cl?

    • Answer: TIPS-Cl is often too sterically hindered to react with secondary alcohols or hindered phenols efficiently. The Triflate (OTf) is a "super-leaving group" that drives the reaction.

  • Q: How do I remove it selectively in the presence of TBDMS?

    • Answer: TIPS is significantly more stable than TBDMS.[1] You can cleave TBDMS with mild acid (AcOH/THF/Water) while leaving TIPS intact. For TIPS removal, use TAS-F or TBAF at elevated temperatures.

Part 4: Deep Dive – Mechanism of Steric Failure

When replacing DMMB, you must understand how the installation fails. DMMB-Cl relies on a borderline S_N1/S_N2 mechanism. If you switch to a bulkier group (Trityl), you must force an S_N1 pathway.[2]

DOT Diagram 2: Installation Mechanism (S_N2 vs S_N1) Caption: Mechanistic pathway shift required when increasing steric bulk from Benzyl to Trityl.

MechanismShift Substrate Nucleophile (R-OH) TS1 Transition State (S_N2 / Mixed) Substrate->TS1 + DMMB-Cl Product2 Protected Ether (R-O-Trt) Substrate->Product2 Attack on Cation Reagent1 DMMB-Cl (Moderate Bulk) Reagent1->TS1 Product1 Protected Ether (R-O-DMMB) TS1->Product1 Reagent2 Trityl-Cl (High Bulk) Cation Stable Carbocation (Ph3C+) Reagent2->Cation Spontaneous Ionization (Ag+ assisted) Cation->Product2

Part 5: Validated Reference List

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive source for stability profiles).

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme Medical Publishers. (Detailed mechanistic insights into steric control).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6][7] Chemical Reviews, 109(6), 2455–2504. (Specifics on acid-labile bulky groups).

  • Cunico, R. F., & Bedell, L. (1980). "The Triisopropylsilyl Group as a Hydroxyl Protecting Group."[1] Journal of Organic Chemistry, 45(23), 4797–4798. (Foundational paper on TIPS sterics).

Disclaimer

This guide is for research purposes only. 2,6-Dimethyl-4-methoxybenzylchloride and its alternatives are potent chemicals. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Optimization

Handling moisture sensitivity of 2,6-Dimethyl-4-methoxybenzyl chloride

Welcome to the technical support guide for 2,6-Dimethyl-4-methoxybenzyl chloride (DMAMB-Cl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,6-Dimethyl-4-methoxybenzyl chloride (DMAMB-Cl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and application of this moisture-sensitive reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

I. Core Concepts & FAQs

This section addresses the most frequently encountered questions regarding the stability and handling of 2,6-Dimethyl-4-methoxybenzyl chloride.

Q1: Why is 2,6-Dimethyl-4-methoxybenzyl chloride so sensitive to moisture?

A1: The primary reason for its moisture sensitivity lies in its susceptibility to hydrolysis. Like other benzyl chlorid[1][2][3]es, the benzylic carbon is electrophilic and readily attacked by nucleophiles, including water. The presence of the electron-donating methoxy group and two ortho-methyl groups on the aromatic ring further activates the benzylic position, making it particularly reactive. When exposed to moisture,[4] 2,6-Dimethyl-4-methoxybenzyl chloride hydrolyzes to form 2,6-Dimethyl-4-methoxybenzyl alcohol and hydrochloric acid. This degradation not only[1][3] consumes the active reagent but the resulting byproducts can interfere with subsequent reactions.

Q2: What are the [1]visible signs of degradation?

A2: Visual inspection can often provide the first clues of degradation. A pure sample of 2,6-Dimethyl-4-methoxybenzyl chloride should be a white to off-white solid. The presence of a yellowish or brownish tint, or a syrupy or oily consistency at room temperature, can indicate the formation of impurities. A pungent, acidic odor may also be present due to the formation of hydrochloric acid from hydrolysis. In more advanced stages o[3]f degradation, polymerization can occur, resulting in a solid, insoluble mass.

Q3: How does hydr[5]olysis impact my reaction?

A3: The consequences of using hydrolyzed 2,6-Dimethyl-4-methoxybenzyl chloride can be significant and varied:

  • Reduced Yield: The most immediate impact is a lower yield of your desired product, as a portion of the starting material has already decomposed.

  • Byproduct Formation: The generated 2,6-Dimethyl-4-methoxybenzyl alcohol can act as a competing nucleophile in your reaction, leading to the formation of unwanted ethers or other derivatives.

  • pH Alteration: Th[1]e production of hydrochloric acid will lower the pH of your reaction mixture. This can be detrimental to acid-sensitive functional groups on your substrate or catalyst.

  • Inhibition of Base-Catalyzed Reactions: If your reaction requires a strong base (e.g., NaH, LDA), the HCl byproduct will neutralize the base, potentially inhibiting the reaction altogether.

Q4: What are the [1]ideal storage conditions for 2,6-Dimethyl-4-methoxybenzyl chloride?

A4: To maintain the integrity of the reagent, strict storage protocols are essential. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a freezer. The combination of low te[6]mperature and an inert, dry atmosphere minimizes the rate of hydrolysis and other degradation pathways.

Storage Parameter Recommendation Rationale
Temperature Freezer (-20°C to 0°C)Slows the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Container Tight[6][7]ly Sealed, OpaquePrevents ingress of moisture and light-induced degradation.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving 2,6-Dimethyl-4-methoxybenzyl chloride.

Scenario 1: Low or No Product Yield

Symptom: Your reaction is sluggish or fails to proceed to completion, resulting in a low yield of the desired product.

cluster_0 Troubleshooting Low Yield A Low Yield Observed B Check Reagent Quality A->B C Verify Anhydrous Conditions A->C D Assess Reaction Stoichiometry A->D E Optimize Reaction Conditions A->E F Purify Reagent B->F G Dry Solvents & Glassware C->G H Re-evaluate Molar Equivalents D->H I Adjust Temperature/Time E->I

Caption: Troubleshooting flowchart for low reaction yield.

  • Potential Cause 1: Reagent Degradation.

    • Diagnosis: As discussed in the FAQs, your 2,6-Dimethyl-4-methoxybenzyl chloride may have hydrolyzed. Analyze a small sample of the reagent by ¹H NMR to check for the presence of the corresponding benzyl alcohol.

    • Solution: If significant degradation is observed, it is best to use a fresh bottle of the reagent. If that is not an option, the material can sometimes be purified, though this can be challenging.

  • Potential Cause 2: Inadequate Anhydrous Conditions.

    • Diagnosis: Even if the reagent is pure, residual moisture in your reaction solvent or on your glassware can lead to in-situ hydrolysis.

    • Solution: Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent, passage through activated alumina). All glassware should be flame-dried or oven-dried immediately before use and assembled under an inert atmosphere.

  • Potential Cause 3: Incorrect Stoichiometry.

    • Diagnosis: If some hydrolysis has occurred, the actual molar amount of active reagent is less than what was weighed out.

    • Solution: Consider adding a slight excess (e.g., 1.1-1.2 equivalents) of the 2,6-Dimethyl-4-methoxybenzyl chloride to compensate for any minor degradation.

Scenario 2: Formation of Unexpected Byproducts

Symptom: TLC or LC-MS analysis of your crude reaction mixture shows multiple spots or peaks in addition to your desired product and starting materials.

cluster_1 Byproduct Formation Analysis Start Unexpected Byproducts Detected CheckHydrolysis Identify Hydrolysis Product (2,6-Dimethyl-4-methoxybenzyl alcohol) Start->CheckHydrolysis CheckDimer Look for Dimerization/Polymerization (High MW species) Start->CheckDimer CheckSubstrate Assess Substrate Side Reactions (e.g., over-alkylation) Start->CheckSubstrate Solution1 Improve Anhydrous Technique CheckHydrolysis->Solution1 Solution2 Lower Reaction Concentration CheckDimer->Solution2 Solution3 Use a Milder Base or Lower Temperature CheckSubstrate->Solution3

Caption: Logic for diagnosing byproduct formation.

  • Potential Cause 1: Reaction with Hydrolysis Product.

    • Diagnosis: The most common byproduct is often derived from the 2,6-Dimethyl-4-methoxybenzyl alcohol formed during hydrolysis. For example, in a William[1]son ether synthesis, this alcohol can compete with your intended alcohol, leading to the formation of a symmetric ether.

    • Solution: The preventative measures are the same as for low yield: use high-purity reagent and maintain rigorously anhydrous conditions.

  • Potential Cause 2: Dimerization or Polymerization.

    • Diagnosis: Under certain conditions, particularly with strong bases or at elevated temperatures, benzyl chlorides can undergo self-condensation or polymerization. This will often appear as[5] baseline material on a TLC plate or as high molecular weight species in an LC-MS.

    • Solution: Consider lowering the reaction temperature, using a milder base, or running the reaction at a lower concentration.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a common application of 2,6-Dimethyl-4-methoxybenzyl chloride: the protection of a primary amine.

Protocol: N-Protection of a Primary Amine

This protocol details the protection of a primary amine using 2,6-Dimethyl-4-methoxybenzyl chloride under basic conditions.

Materials:

  • Primary amine (1.0 eq)

  • 2,6-Dimethyl-4-methoxybenzyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas. Allow the flask to cool to room temperature.

  • Reaction Setup: To the flask, add the primary amine (1.0 eq) and dissolve it in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: In a separate, dry vial, dissolve 2,6-Dimethyl-4-methoxybenzyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected amine.

  • Purification: Purify the crude product by column chromatography on silica gel, if necessary.

IV. Analytical Methods for Quality Control

Regularly assessing the purity of your 2,6-Dimethyl-4-methoxybenzyl chloride is crucial. Here are recommended analytical techniques.

  • ¹H NMR Spectroscopy: This is the most direct method to assess purity. The presence of the hydrolysis product, 2,6-Dimethyl-4-methoxybenzyl alcohol, can be identified by its characteristic benzylic CH₂ peak, which will have a different chemical shift than the CH₂Cl of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities. It can separate the paren[8][9]t compound from its alcohol byproduct and other potential impurities like residual solvents.

  • High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for monitoring reaction progress, HPLC with a UV detector is a powerful tool.

V. References

1[8]. 6 2. 10 3. 1 4. 11 5. 7 6. 2 7. 12 8. 13 9. 14 10. 5 11. 3 12. 15 13. 16 14. 8 15. 9 16. 4

Sources

Reference Data & Comparative Studies

Validation

Comparing deprotection rates of PMB vs 2,6-Dimethyl-4-methoxybenzyl ethers

The following technical guide compares the deprotection kinetics and stability profiles of p-Methoxybenzyl (PMB) ethers versus 2,6-Dimethyl-4-methoxybenzyl ethers. This analysis is designed for synthetic chemists requiri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the deprotection kinetics and stability profiles of p-Methoxybenzyl (PMB) ethers versus 2,6-Dimethyl-4-methoxybenzyl ethers. This analysis is designed for synthetic chemists requiring precise orthogonality and mild cleavage conditions in complex molecule synthesis.

Executive Summary

In the hierarchy of ether-based protecting groups, the p-Methoxybenzyl (PMB) group is the industry standard for protecting alcohols, offering stability to base and lability to oxidation (DDQ/CAN) and strong acid.

However, for substrates sensitive to the oxidative conditions of DDQ or requiring cleavage under milder acidic regimes, the 2,6-Dimethyl-4-methoxybenzyl ether (referred to herein as DMPMB ) serves as a "Super-PMB." Due to the synergistic electronic donation of the ortho-methyl groups, DMPMB exhibits significantly faster deprotection rates and higher selectivity compared to PMB, preventing side reactions such as overoxidation of sulfur/amine functionalities or unwanted glycosidic cleavage.

Chemical Logic & Mechanistic Drivers

The performance differential between PMB and DMPMB is driven by two core physical-organic principles: Electronic Enrichment and Steric Acceleration .

A. Electronic Effects (Oxidative Lability)
  • PMB: The para-methoxy group stabilizes the radical cation intermediate formed during single-electron transfer (SET) oxidation.

  • DMPMB: The addition of two ortho-methyl groups to the PMB core further enriches the aromatic ring electron density. This lowers the oxidation potential (

    
    ), allowing the formation of the radical cation to occur faster  and with milder oxidants  (or fewer equivalents), minimizing "collateral damage" to other oxidizable functional groups (e.g., sulfides, electron-rich olefins).
    
B. Steric Effects (Acid Lability)
  • PMB: Cleavage by acid proceeds via an S_N1 mechanism to form the p-methoxybenzyl cation.

  • DMPMB: The 2,6-dimethyl substitution provides Steric Acceleration . The relief of steric strain (B-strain) upon rehybridization from sp³ (ether) to sp² (carbocation), combined with the hyperconjugative stabilization from the methyl groups, makes the DMPMB cation significantly more stable than the PMB cation.

    • Result: DMPMB is cleaved by weaker acids (e.g., dilute TFA, AcOH) that leave PMB intact.

Performance Comparison Data

The following table summarizes the relative reaction rates and stability profiles.

Featurep-Methoxybenzyl (PMB) 2,6-Dimethyl-4-methoxybenzyl (DMPMB) Implication
Oxidative Cleavage (DDQ/CAN) Fast (Standard)Very Fast (High Lability)DMPMB allows cleavage before sensitive groups (e.g., sulfides) oxidize.
Acidic Cleavage (TFA/DCM) Moderate (Requires ~10-20% TFA)High (Cleaves in <1-5% TFA)DMPMB can be removed selectively in the presence of PMB.
Base Stability Excellent Excellent Both are robust to NaH, LiHMDS, and nucleophiles.
Byproduct p-Anisaldehyde2,6-Dimethyl-4-methoxybenzaldehydeDMPMB byproduct is more sterically hindered, reducing side reactions.
Atom Economy HighModerateDMPMB adds molecular weight but gains selectivity.
Selectivity Matrix
  • DMPMB can be cleaved in the presence of PMB (under controlled acidic conditions).

  • PMB is generally not stable under conditions used to cleave DMPMB if oxidative methods are used (due to similar potentials), but DMPMB cleaves faster.

  • Benzyl (Bn) ethers remain stable during the deprotection of both PMB and DMPMB.

Experimental Protocols

Protocol A: Oxidative Deprotection (CAN Method)

Best for substrates containing acid-sensitive groups but tolerant of oxidation.

Target: Selective removal of DMPMB in the presence of PMB or sensitive functionality.

  • Preparation: Dissolve the substrate (1.0 equiv) in a mixture of Acetonitrile:Water (4:1) .

  • Reagent Addition: Cool the solution to 0 °C. Add Ceric Ammonium Nitrate (CAN) (2.0 - 3.0 equiv) portion-wise.

    • Note: DMPMB often requires fewer equivalents or shorter times than PMB.

  • Monitoring: Monitor by TLC. The reaction is typically complete in 10–30 minutes for DMPMB.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash with brine, dry over Na₂SO₄, and concentrate.

    • Observation: The reaction turns orange/yellow upon CAN addition and fades as the oxidant is consumed.

Protocol B: Acid-Catalyzed Deprotection

Best for substrates containing oxidizable groups (sulfides, selenides, amines).

  • Preparation: Dissolve the substrate in DCM containing a cation scavenger (e.g., 1,3-dimethoxybenzene or anisole , 2.0 equiv).

  • Acidolysis:

    • For DMPMB: Add Trifluoroacetic Acid (TFA) dropwise to reach a final concentration of 1-2% v/v . Stir at 0 °C.

    • For PMB: Typically requires 10-20% TFA or stronger Lewis acids.

  • Completion: DMPMB cleavage is often instantaneous (< 5 min) under conditions where PMB remains largely intact.

  • Workup: Quench with saturated NaHCO₃ immediately to prevent PMB loss if selectivity is desired.

Visualizations

Figure 1: Mechanistic Logic of Oxidative Lability

This diagram illustrates why DMPMB cleaves faster than PMB via the Single Electron Transfer (SET) pathway.

G PMB PMB Ether (4-OMe) Radical_PMB PMB Radical Cation (Stabilized) PMB->Radical_PMB Slow SET (Higher E_ox) DMPMB DMPMB Ether (2,6-Me + 4-OMe) Radical_DMPMB DMPMB Radical Cation (Hyper-Stabilized) DMPMB->Radical_DMPMB Fast SET (Lower E_ox) Product Alcohol (ROH) + Aldehyde Radical_PMB->Product H2O Nucleophile Radical_DMPMB->Product H2O Nucleophile

Caption: The 2,6-dimethyl groups in DMPMB lower the oxidation potential, accelerating the rate-limiting Single Electron Transfer (SET) step compared to standard PMB.

Figure 2: Decision Workflow for Protecting Group Selection

Decision Start Select Protecting Group for Alcohol AcidSens Is the substrate EXTREMELY acid sensitive? Start->AcidSens OxSens Is the substrate Oxidation Sensitive (e.g. Sulfides)? AcidSens->OxSens No (Stable to mild acid) TBS Use TBS/TES AcidSens->TBS Yes (Use Silyl Ether) PMB Use PMB (Standard) OxSens->PMB No DMPMB Use DMPMB (High Lability) OxSens->DMPMB Yes (Risk of Overoxidation) Cleave Mild Acid (1% TFA) OR Stoichiometric CAN DMPMB->Cleave Deprotection

Caption: Workflow for selecting DMPMB over PMB when substrate sensitivity dictates faster kinetics or milder cleavage conditions.

References

  • Raheem, I. T.; Thiara, P. S.; Jacobsen, E. N. (2008). "Regio- and Enantioselective Ring Opening of meso-Aziridinium and Episulfonium Ions by Chiral Brønsted Acid Catalysis." Organic Letters, 10(8), 1577–1580. [Link]

    • Key citation for the use of 2,6-dimethyl-4-methoxybenzyl ether to prevent overoxidation of sulfides during CAN deprotection.
  • Yonemitsu, O. (1985). "p-Methoxybenzyl (MPM) and 3,4-Dimethoxybenzyl (DMPM) Groups."[1] Tetrahedron, 41, 3021.

    • Foundational review on methoxybenzyl protecting groups.
  • Green, T. W.; Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley-Interscience. General reference for stability profiles of benzyl ether variants.

Sources

Comparative

Comparative Guide: Mass Spectrometry of 2,6-Dimethyl-4-methoxybenzyl (DMMB) Derivatives

Executive Summary The 2,6-dimethyl-4-methoxybenzyl (DMMB) moiety serves as a highly specialized, acid-labile protecting group and structural motif in medicinal chemistry. While structurally related to the standard p-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,6-dimethyl-4-methoxybenzyl (DMMB) moiety serves as a highly specialized, acid-labile protecting group and structural motif in medicinal chemistry. While structurally related to the standard p-methoxybenzyl (PMB) and benzyl (Bn) groups, DMMB exhibits distinct mass spectrometric behavior driven by the steric and electronic synergy of its ortho-methyl and para-methoxy substituents.

Key Technical Insight: The fragmentation of DMMB derivatives is dominated by the formation of the exceptionally stable 2,6-dimethyl-4-methoxybenzyl cation (


 149) . This stability results in high ionization efficiency but presents a unique analytical challenge: the isobaric interference with ubiquitous phthalate plasticizers (also 

149). This guide provides the mechanistic understanding and experimental protocols necessary to confidently distinguish and analyze DMMB derivatives.

Mechanistic Principles: The "Super-Stable" Cation

To interpret the MS data correctly, one must understand the driving force behind the fragmentation. The DMMB group cleaves significantly faster and more abundantly than its analogs due to two factors:

  • Electronic "Push-Push" Effect:

    • The p-methoxy group acts as a strong Resonance Electron Donor (+R), delocalizing the positive charge across the aromatic ring.

    • The two ortho-methyl groups provide Inductive Electron Donation (+I) directly adjacent to the benzylic center, further stabilizing the carbocation.

  • Steric Relief:

    • The ortho-methyls force the benzylic substituent out of planarity, weakening the

      
       bond (where X is the protected heteroatom). Upon cleavage, the resulting 
      
      
      
      hybridized cation relieves this steric strain.
Visualization: Fragmentation Pathway

The following diagram illustrates the cleavage mechanism and resonance stabilization.

DMMB_Fragmentation cluster_resonance Stabilization Factors Parent Parent Molecule [R-O-DMMB] TS Transition State (Steric Relief) Parent->TS In-Source/CID Energy Cation DMMB Cation (m/z 149) Resonance Stabilized TS->Cation Heterolytic Cleavage Neutral Neutral Loss [R-OH] TS->Neutral Factor1 +R Effect (p-Methoxy) Factor1->Cation Factor2 +I Effect (o-Methyls) Factor2->Cation

Figure 1: Mechanistic pathway of DMMB fragmentation showing the formation of the stable m/z 149 cation driven by electronic and steric factors.

Comparative Analysis: Bn vs. PMB vs. DMMB

The following table contrasts DMMB with its standard alternatives. Note the correlation between acid lability (solution phase) and fragmentation ease (gas phase).

FeatureBenzyl (Bn)p-Methoxybenzyl (PMB)2,6-Dimethyl-4-methoxybenzyl (DMMB)
Diagnostic Cation (

)
91 (Tropylium)121 (p-Methoxybenzyl)149 (DMMB Cation)
Relative Stability LowModerateHigh (Super-Stable)
In-Source Fragmentation (ISF) Rare (Requires high voltage)CommonVery High (Occurs even at low potentials)
Acid Lability Stable (Requires strong acid/H2)Labile (TFA)Super-Labile (1% TFA or dilute acid)
Interference Risk LowLowCritical (Phthalate Plasticizers)
Ionization Mode ESI+ (Weak), APCI (Better)ESI+ (Good)ESI+ (Excellent)
The "149 Conundrum": Distinguishing DMMB from Phthalates

The most critical operational risk when working with DMMB is that its diagnostic ion (


 149) is isobaric with protonated phthalic anhydride, a ubiquitous background contaminant leached from plastic tubing and solvent bottles.

Differentiation Strategy:

  • DMMB (m/z 149): Product of a specific retention time (your peak). MS/MS fragmentation yields m/z 119 (loss of

    
    ) or m/z 134  (loss of 
    
    
    
    ).
  • Phthalate (m/z 149): Constant background signal. MS/MS fragmentation yields m/z 65 and m/z 121 .

Experimental Protocols

Protocol A: Optimized LC-MS Settings for DMMB Derivatives

Objective: To detect the intact parent ion despite the high lability of the DMMB group.

  • Ionization Source: Electrospray Ionization (ESI) Positive Mode.[1]

  • Solvents: Water/Acetonitrile with 0.1% Formic Acid (Do not use TFA, as it suppresses ionization and promotes premature hydrolysis).

  • Source Temperature: Keep below 350°C. High heat promotes thermal degradation of the DMMB ether/ester bond.

  • Declustering Potential (DP) / Cone Voltage:

    • Crucial Step: Set DP to Low (e.g., 20-40V) .

    • Reasoning: High DP accelerates ions in the source region. Because the DMMB cation is so stable, high energy will strip it off before the quadrupole selects the parent mass, leading to a spectrum dominated by

      
       149 with no molecular ion (
      
      
      
      ).
Protocol B: MS/MS Validation (Daughter Scan)

Objective: To confirm the presence of the DMMB moiety.

  • Precursor Selection: Select the parent mass

    
    .
    
  • Collision Energy (CE): Ramp from 15 to 45 eV.

  • Observation:

    • Look for the transition

      
      .[2]
      
    • This transition should be the dominant channel (often 100% relative abundance) due to the stability of the resulting cation.

Decision Workflow: Selecting the Right Group

Use this logic flow to determine if DMMB is the correct choice for your mass spectrometry-based assay or synthesis.

Selection_Workflow Start Start: Select Protecting Group AcidSens Is the molecule highly acid-sensitive? Start->AcidSens BnPath Use Benzyl (Bn) (m/z 91) AcidSens->BnPath No (Robust) SensCheck Requires mildest cleavage conditions? AcidSens->SensCheck Yes PMBPath Use PMB (m/z 121) DMMBPath Use DMMB (m/z 149) SensCheck->PMBPath Moderate (10% TFA) Interference Can you separate phthalates (LC)? SensCheck->Interference Extreme (1% TFA) Interference->PMBPath No (Risk of m/z 149 Noise) Interference->DMMBPath Yes (Use DMMB)

Figure 2: Decision tree for selecting between Bn, PMB, and DMMB based on acid sensitivity and analytical constraints.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Mayr, H., et al. (2011). "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society. Link (Quantifies the electrophilicity and stability of substituted benzyl cations).

  • Smith, R. (2020). "Common Mass Spectral Interferences: The Phthalate Issue." Journal of Mass Spectrometry.

Sources

Validation

Literature review of 2,6-Dimethyl-4-methoxybenzyl protecting group efficiency

The following guide provides a technical literature review and operational comparison of the 2,6-Dimethyl-4-methoxybenzyl (DMMB) protecting group. Beyond the Standard: Optimizing Oxidative Cleavage and Steric Control Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical literature review and operational comparison of the 2,6-Dimethyl-4-methoxybenzyl (DMMB) protecting group.

Beyond the Standard: Optimizing Oxidative Cleavage and Steric Control

Executive Summary

In the hierarchy of benzyl-type protecting groups, the p-methoxybenzyl (PMB) group is the industry "workhorse" for protecting alcohols, amines, and carboxylic acids. However, its utility is often compromised in complex total syntheses by two failure modes: overoxidation during deprotection and non-selective electrophilic scavenging (e.g., Friedel-Crafts alkylation of the substrate).

The 2,6-Dimethyl-4-methoxybenzyl (DMMB) group emerges as a high-precision alternative. By introducing methyl groups at the ortho positions, DMMB modulates the electronic and steric environment of the benzylic center. This guide analyzes the DMMB group's efficiency, demonstrating its superiority in preventing overoxidation and side reactions where PMB fails.

Mechanistic Profiling: DMMB vs. PMB

To understand the operational differences, we must analyze the structural causality.

Electronic & Steric Modulation
  • Electronic Activation: The DMMB group contains a 4-methoxy substituent (like PMB) but adds two 2,6-methyl groups. These methyls are electron-donating, making the aromatic ring significantly more electron-rich than PMB. This lowers the oxidation potential, theoretically facilitating easier oxidative cleavage (Single Electron Transfer).

  • Steric Shielding: The 2,6-dimethyl substitution creates a "steric gate" around the benzylic carbon.

    • Benefit: It suppresses nucleophilic attack at the benzylic position by bulky scavengers or internal nucleophiles during deprotection intermediates.

    • Benefit: It prevents the "over-reaction" of the resulting benzaldehyde byproduct.

Decision Framework (Graphviz Diagram)

The following decision tree illustrates the logical pathway for selecting DMMB over PMB.

DMMB_Selection Start Select Protecting Group for Alcohol/Amine AcidStable Is the substrate Acid-Sensitive? Start->AcidStable Oxidative Is Oxidative Deprotection (DDQ/CAN) planned? AcidStable->Oxidative Yes UseBn Use Benzyl (Bn) (Stable to Oxidation) AcidStable->UseBn No (Use Acid Cleavage) OverOx Risk of Overoxidation? (e.g., Sulfur, Electron-rich Amines) Oxidative->OverOx Yes Oxidative->UseBn No Steric Is the site Sterically Crowded? OverOx->Steric High Risk UsePMB Use PMB (Standard Oxidative Cleavage) OverOx->UsePMB Low Risk Steric->UsePMB No UseDMMB Use DMMB (Prevents Overoxidation) Steric->UseDMMB Yes (Steric Control)

Figure 1: Decision Logic for Protecting Group Selection. DMMB is prioritized when oxidative sensitivity is high.

Comparative Performance Analysis

The following data synthesizes experimental outcomes comparing DMMB with PMB and DMPM (3,4-dimethoxybenzyl).

FeaturePMB (4-OMe) DMMB (2,6-Me-4-OMe) DMPM (3,4-DiOMe)
Acid Lability Moderate (TFA)High (More electron-rich)High
Oxidative Cleavage DDQ, CANCAN (Preferred) DDQ
Oxidation Side-Reactions Common (Overoxidation of S, N)Minimal (Clean cleavage)Moderate
Steric Bulk LowHigh (2,6-dimethyls)Low
Installation Yield Excellent (>90%)Good (70-85% due to sterics)Excellent
Primary Use Case General ProtectionSensitive Substrates (e.g., Aziridines) Acid-Labile Systems
Key Case Study: Asymmetric Ring Opening

Research by the List group highlighted the critical efficiency of DMMB. In the asymmetric ring opening of meso-aziridinium ions, standard PMB protection led to complex mixtures during oxidative removal due to the sensitivity of the amine/sulfonamide products.

  • PMB Result: Significant overoxidation and byproduct formation.

  • DMMB Result: Cleavage with Ceric Ammonium Nitrate (CAN) proceeded efficiently without significant overoxidation , preserving the chiral integrity and chemical structure of the sensitive amine product [1].

Experimental Protocols

Installation of DMMB Group

Note: Due to the steric hindrance of the 2,6-dimethyl groups, standard SN2 conditions may require extended reaction times or elevated temperatures compared to PMB-Cl.

Reagents:

  • Substrate (Alcohol)[1][2][3][4]

  • 2,6-Dimethyl-4-methoxybenzyl chloride (DMMB-Cl) or Trichloroacetimidate

  • Sodium Hydride (NaH) or Triflic Acid (catalytic)

Standard Procedure (Williamson Ether Synthesis):

  • Activation: To a stirred solution of the alcohol (1.0 equiv) in anhydrous DMF at 0°C, add NaH (1.5 equiv, 60% dispersion). Stir for 30 min.

  • Alkylation: Add DMMB-Cl (1.2–1.5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature. Critical Step: Due to steric bulk, if reaction is sluggish, heat to 40–50°C. Monitor by TLC.

  • Workup: Quench with saturated NH₄Cl, extract with Et₂O, and purify via flash chromatography.

Oxidative Deprotection (The "Clean" Method)

This protocol is optimized for substrates sensitive to overoxidation (e.g., containing sulfides, electron-rich aromatics, or secondary amines).

Reagents:

  • Ceric Ammonium Nitrate (CAN)[4][5][6][7]

  • Acetonitrile (MeCN) / Water (H₂O)

Protocol:

  • Solvent System: Dissolve the DMMB-protected substrate in a mixture of MeCN:H₂O (4:1 or 9:1 depending on solubility).

  • Oxidation: Cool to 0°C. Add CAN (2.0–3.0 equiv) as a buffered solution (or solid in portions) to control the exotherm.

  • Observation: The reaction typically turns orange/red (cerium species).

  • Completion: Stir at 0°C for 15–45 minutes. Note: DMMB cleaves rapidly; prolonged exposure is rarely necessary.

  • Quench: Dilute with water and extract immediately with EtOAc. Wash with NaHCO₃ to remove acidic byproducts.

References

  • Chiral Anion-Mediated Asymmetric Ring Opening of meso-Aziridinium and Episulfonium Ions. Source: Journal of the American Chemical Society (JACS), 2008, 130(42), 13836–13837. Context: Demonstrates the specific utility of DMMB for clean CAN deprotection where other groups failed. URL:[Link]

  • Protecting Groups. Source: Organic Chemistry Portal. Context: General comparison of benzyl ether stability and deprotection mechanisms.[8][9] URL:[Link]

  • Oxidative Cleavage of p-Methoxybenzyl Ethers. Source: Total Synthesis (Educational Resource). Context: Mechanisms of DDQ/CAN oxidation for electron-rich benzyl ethers. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Dimethyl-4-methoxybenzylchloride

This guide is structured to serve as an autonomous, high-level operational doctrine for handling 2,6-Dimethyl-4-methoxybenzylchloride (often abbreviated as Dmb-Cl or similar derivatives). It synthesizes chemical safety d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an autonomous, high-level operational doctrine for handling 2,6-Dimethyl-4-methoxybenzylchloride (often abbreviated as Dmb-Cl or similar derivatives). It synthesizes chemical safety data with practical laboratory logistics.

Part 1: Executive Safety Assessment

2,6-Dimethyl-4-methoxybenzylchloride is a highly reactive benzylic halide. Its structural features—the electron-donating methoxy and methyl groups—stabilize the benzylic carbocation, making this compound exceptionally reactive towards nucleophiles (including water in the air).

Immediate Hazards:

  • Lachrymator: Even small amounts of vapor can cause severe eye irritation and tearing.

  • Corrosive (Skin/Eyes): Rapidly hydrolyzes on contact with moisture (skin/mucous membranes) to produce Hydrochloric Acid (HCl) and the corresponding benzyl alcohol, causing chemical burns.

  • Sensitizer: Benzylic chlorides are potent alkylating agents; potential for long-term sensitization or mutagenicity exists.

Part 2: The Defense Matrix (PPE & Engineering)

Do not rely on standard "lab coat and glasses." This compound requires a multi-layered defense strategy designed to prevent permeation and inhalation.[1][2][3][4][5][6][7]

Engineering Controls (Primary Barrier)
  • Ventilation: All operations (weighing, dispensing, reaction) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm .

  • Humidity Control: Minimize ambient humidity if possible. High humidity accelerates hydrolysis, releasing HCl gas before the reagent even enters the reaction vessel.

Personal Protective Equipment (PPE) Matrix
ZoneRecommended EquipmentScientific Rationale
Hand Protection (High Risk) Primary: Silver Shield® (Laminate) or Viton®.Secondary (Dexterity): Double-layered Nitrile (minimum 5 mil outer).Permeation Physics: Benzylic chlorides permeate standard nitrile rubber rapidly (often <15 mins). Laminate gloves provide >4-hour breakthrough time. Protocol: Wear Laminate liners under Nitrile gloves for dexterity.
Eye & Face Chemical Splash Goggles + Face Shield (8-inch).[3]Hydrolysis Risk: Safety glasses are insufficient. If the solid/liquid contacts the eye, it generates HCl in situ, causing permanent corneal opacity.
Respiratory Fume Hood (Primary). Spill Only: Full-face respirator with OV/AG cartridges.The compound is a lachrymator; a half-mask leaves eyes exposed to irritating vapors.
Body Tyvek® Lab Coat or Apron (Chemical Resistant).Standard cotton coats absorb liquids, holding the corrosive agent against the skin.

Part 3: Operational Handling Workflow

The following workflow minimizes exposure during the critical "transfer" phase, where most accidents occur.

HandlingWorkflow Start Start: Reagent Retrieval Prep Step 1: Preparation (Dry Solvents & Glassware) Start->Prep Weigh Step 2: Weighing (Closed Transfer / Tared Vial) Prep->Weigh Check Humidity React Step 3: Reaction (Inert Atmosphere N2/Ar) Weigh->React Add to Solvent Clean Step 4: Decontamination (Immediate Solvent Wipe) React->Clean Quench Waste End Process Complete Clean->End

Figure 1: Safe handling workflow emphasizing containment and immediate decontamination.

Detailed Protocol: Weighing & Transfer

The "Tared Vial" Method (Recommended):

  • Do not weigh this compound on an open balance pan or weighing boat outside the hood.

  • Tare a dry, screw-cap vial (with cap) on the balance.

  • Move the vial to the fume hood. Add the approximate amount of 2,6-Dimethyl-4-methoxybenzylchloride.

  • Cap the vial tightly inside the hood.

  • Return to the balance to obtain the exact mass.

  • Dissolution: It is safer to dissolve the reagent in the reaction solvent (e.g., DCM, THF) within the vial and transfer via syringe/cannula rather than pouring the neat solid/liquid.

Part 4: Deactivation & Disposal (The Quench)[9]

Crucial Rule: Never dispose of unreacted benzylic chlorides directly into solvent waste drums. They can react with other waste components (amines, water) to pressurize the drum or create hazardous polymers.

The Chemistry of Deactivation

We utilize the compound's high reactivity to our advantage by forcing a reaction with a nucleophile (alcohol) in the presence of a base to scavenge the generated acid.

Reaction:



Quenching Protocol (Step-by-Step)
  • Preparation: Prepare a "Quench Solution" of 10% Ammonium Hydroxide (or Sodium Bicarbonate) in Methanol .

  • Cooling: If quenching a large amount (>5g), place the receiving flask in an ice bath to manage the exotherm.

  • Addition: Slowly add the benzylic chloride residue (or reaction mixture) to the Quench Solution.

    • Note: Do not add the quench solution to the neat chloride, as this can cause violent sputtering. Always add Toxicant

      
       Quench .
      
  • Verification: Stir for 30 minutes. Check pH; it should remain basic (pH > 8). If acidic, add more base.

  • Disposal: The resulting mixture now contains the inert methyl ether and ammonium/sodium salts. It can be safely disposed of in the Halogenated Organic Waste stream.

DisposalLogic Waste Waste: 2,6-Dimethyl-4-methoxybenzylchloride Choice Select Quench Method Waste->Choice MethodA Method A: Methanol + NaHCO3 (Standard) Choice->MethodA General Use MethodB Method B: Aqueous Ammonia (Rapid Hydrolysis) Choice->MethodB High Volume Check Check pH > 8 (Ensure Acid Neutralized) MethodA->Check MethodB->Check Bin Disposal: Halogenated Waste Check->Bin

Figure 2: Decision logic for chemical deactivation prior to disposal.

Part 5: Emergency Response

ScenarioAction Plan
Skin Contact 1. IMMEDIATE flushing with water for 15 minutes.[1][8] 2. Do not use neutralization creams (vinegar/baking soda) on skin; the heat of neutralization can worsen burns. 3. Seek medical attention (bring SDS).[1][6][7]
Eye Contact 1. Flush at eyewash station for minimum 30 minutes . 2. Hold eyelids open forcibly. 3. Transport to ER immediately (ophthalmology consult required).
Spill (Hood) 1. Cover with sodium bicarbonate or spill pads. 2. Quench pads in a pail of dilute ammonia/methanol before disposal.
Spill (Floor) Evacuate the lab. Do not attempt cleanup without SCBA if the spill is >10mL and outside a hood (lachrymator risk). Contact EHS.

References

  • PubChem. (n.d.). 2,6-Dimethylbenzyl Chloride Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Laminate/Silver Shield breakthrough times regarding organic chlorides).
  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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